molecular formula C12H13N3O2S B7586050 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one

4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one

Cat. No. B7586050
M. Wt: 263.32 g/mol
InChI Key: UFURPWZAIBXNKA-UHFFFAOYSA-N
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Description

4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4) that are involved in the inflammatory response. Additionally, this compound has been found to bind to specific receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic effects. Additionally, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one in lab experiments include its potent pharmacological activity and its ability to target specific enzymes and receptors in the body. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one. These include:
1. Further studies to determine the safety and efficacy of this compound in the treatment of various diseases.
2. Development of new derivatives of this compound with improved pharmacological activity and reduced toxicity.
3. Study of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Study of the potential use of this compound in the treatment of other neurodegenerative disorders such as Parkinson's disease.
Conclusion:
In conclusion, 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one is a promising compound with significant potential for the treatment of various diseases. Its potent pharmacological activity and ability to target specific enzymes and receptors in the body make it a valuable compound for further study. However, further studies are needed to determine its safety and efficacy, and to develop new derivatives with improved pharmacological activity and reduced toxicity.

Synthesis Methods

The synthesis of 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one involves the reaction of 2-chlorothiophene-3-carboxylic acid with 1,2-oxazole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with piperazine to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one have been extensively studied in various scientific research studies. This compound has been found to exhibit significant activity against a range of diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

4-(1,2-oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-12-11(10-2-1-7-18-10)15(6-5-13-12)8-9-3-4-14-17-9/h1-4,7,11H,5-6,8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFURPWZAIBXNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CS2)CC3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one

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